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Compound Name: Tantalum carbide (TaC)

Cat. No.: B086825 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core techniques

employed in the crystal structure analysis of tantalum carbide (TaC). Tantalum carbide, a

transition metal carbide, exists in several crystalline forms, the most common being the rock-

salt (NaCl-type) cubic structure. However, non-stoichiometric phases such as the hexagonal α-

Ta₂C and the rhombohedral ζ-Ta₄C₃ are also of significant interest due to their unique

properties. Accurate determination of the crystal structure is paramount for understanding and

predicting the material's physical, chemical, and mechanical behavior, which is critical for its

application in diverse fields, including catalysis and high-performance coatings.

Crystalline Phases of Tantalum Carbide
The tantalum carbide system is characterized by several distinct crystalline phases, each with a

unique atomic arrangement. The primary phases and their crystallographic data are

summarized below.
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Phase
Common
Name

Crystal
System

Space Group
Lattice
Parameters (Å)

TaC Rock-Salt Cubic Fm-3m (No. 225) a ≈ 4.455[1]

α-Ta₂C - Hexagonal P-3m1 (No. 164)
a ≈ 3.104, c ≈

4.946

ζ-Ta₄C₃ - Rhombohedral R-3m (No. 166)

a ≈ 3.122, c ≈

30.058 (in

hexagonal

setting)

Core Analytical Techniques
A multi-technique approach is often essential for a thorough analysis of tantalum carbide's

crystal structure. The primary experimental and computational methods are detailed below.

X-ray Diffraction (XRD)
X-ray Diffraction is the most common technique for determining the crystal structure of

materials. It relies on the constructive interference of monochromatic X-rays and a crystalline

sample.

Sample Preparation:

The tantalum carbide sample is typically ground into a fine powder (<10 µm) to ensure a

random orientation of the crystallites.

The powder is then packed into a sample holder, ensuring a flat, smooth surface.

Instrumental Setup:

X-ray Source: Commonly a Cu Kα (λ = 1.5406 Å) or Mo Kα (λ = 0.7093 Å) source is used.

Goniometer: The instrument is set up in a Bragg-Brentano para-focusing geometry.

Operating Conditions: The X-ray generator is typically operated at a voltage of 40 kV and

a current of 40 mA.
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Scan Parameters:

2θ Range: 20° to 100°

Step Size: 0.02°

Dwell Time: 1-2 seconds per step

Data Analysis:

The resulting diffraction pattern (intensity vs. 2θ) is analyzed to identify the phases present

by comparing the peak positions and intensities to a database such as the International

Centre for Diffraction Data (ICDD).

Rietveld refinement of the powder diffraction data can be used to obtain detailed structural

information, including lattice parameters, atomic positions, and site occupancies.

Sample Preparation Data Acquisition

Data Analysis

Grind TaC to fine powder Mount powder in sample holder Powder X-ray Diffractometer Irradiate with monochromatic X-rays Detect diffracted X-rays at various angles Generate Diffraction Pattern (Intensity vs. 2θ)

Phase Identification (Database Comparison)

Rietveld Refinement Obtain Structural Parameters

Click to download full resolution via product page

Workflow for Powder X-ray Diffraction Analysis.

Transmission Electron Microscopy (TEM) and Selected
Area Electron Diffraction (SAED)
TEM provides direct imaging of the crystal lattice at the nanoscale and allows for the

determination of the crystal structure of individual nanocrystals through electron diffraction.

Sample Preparation:
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For powder samples, the tantalum carbide nanoparticles are dispersed in a solvent (e.g.,

ethanol) and a drop of the suspension is placed onto a carbon-coated TEM grid.[2]

For bulk materials, a thin electron-transparent foil is prepared by mechanical polishing

followed by ion milling.[3]

TEM Imaging (HRTEM):

Instrument: A high-resolution transmission electron microscope is used.

Electron Beam: An accelerating voltage of 200-300 kV is typically employed.

Imaging Mode: High-Resolution TEM (HRTEM) mode is used to obtain lattice-resolved

images of the crystal structure.

Selected Area Electron Diffraction (SAED):

A selected area aperture is inserted to isolate a specific region of interest (e.g., a single

nanocrystal).

The microscope is switched to diffraction mode to obtain a diffraction pattern from the

selected area. The pattern consists of spots for a single crystal or rings for a

polycrystalline material.

Data Analysis:

The HRTEM images are analyzed to measure interplanar spacings.

The SAED patterns are indexed to determine the crystal structure and orientation of the

selected area. The camera length is calibrated using a standard material (e.g., gold).
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Sample Preparation

TEM Analysis Data Interpretation

Disperse TaC powder in solvent Deposit on TEM grid Transmission Electron Microscope

HRTEM Imaging (Lattice Resolution)

SAED Pattern Acquisition

Measure Interplanar Spacings

Index Diffraction Pattern

Determine Crystal Structure

Click to download full resolution via product page

Workflow for TEM and SAED Analysis.

Neutron Diffraction
Neutron diffraction is a powerful technique for determining the crystal structure, particularly for

locating light atoms like carbon in the presence of heavy atoms like tantalum, due to the

comparable neutron scattering lengths of these elements.

Sample Preparation:

A relatively large amount of powder sample (typically a few grams) is required.

The powder is loaded into a sample container (e.g., a vanadium can) which has a low

neutron scattering cross-section.

Instrumental Setup:

Neutron Source: A nuclear reactor or a spallation neutron source is used.

Diffractometer: A high-resolution powder diffractometer is employed.

Monochromator: A monochromator crystal is used to select a specific neutron wavelength.

Detector: A position-sensitive detector or an array of detectors is used to measure the

scattered neutron intensity as a function of the scattering angle.
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Data Analysis:

The data is corrected for background and instrumental effects.

Rietveld refinement is performed on the neutron diffraction pattern to determine the crystal

structure, including precise atomic positions and occupancies of the carbon atoms.

Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about the

vibrational modes of a material, which are sensitive to the local crystal structure and bonding.

Sample Preparation:

The tantalum carbide sample can be in powder or bulk form.

The sample is placed on a microscope slide or in a suitable holder.

Instrumental Setup:

Laser Source: A monochromatic laser (e.g., Ar-ion laser at 514.5 nm or a He-Ne laser at

632.8 nm) is used as the excitation source.

Spectrometer: A high-resolution Raman spectrometer with a charge-coupled device (CCD)

detector is used.

Microscope: The laser is focused onto the sample through a microscope objective, and the

scattered light is collected by the same objective.

Data Acquisition:

The Raman spectrum is recorded over a specific wavenumber range (e.g., 100-1000

cm⁻¹).

The acquisition time and laser power are optimized to obtain a good signal-to-noise ratio

without damaging the sample.

Data Analysis:
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The positions, intensities, and widths of the Raman peaks are analyzed.

The observed Raman modes are assigned to specific vibrational motions of the atoms in

the crystal lattice, which can be used to identify the phase and assess the degree of

crystallinity and disorder.

Interrelationship of Analytical Techniques
The various techniques for tantalum carbide crystal structure analysis are complementary and

provide a holistic understanding of the material's atomic arrangement.
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Simulated Patterns

Vibrational Mode Calculation
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Interrelationship of Crystal Structure Analysis Techniques.

Conclusion
The comprehensive characterization of tantalum carbide's crystal structure necessitates the

application of a suite of advanced analytical techniques. X-ray diffraction provides fundamental

phase identification and lattice parameter determination. Transmission electron microscopy

offers direct visualization of the crystal lattice and local structural analysis. Neutron diffraction is
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invaluable for accurately locating the carbon atoms within the tantalum lattice. Raman

spectroscopy probes the vibrational properties, which are intimately linked to the crystal

structure and bonding. Finally, computational methods provide theoretical insights that

complement and aid in the interpretation of experimental data. By integrating the information

obtained from these diverse techniques, researchers can gain a complete and accurate picture

of the atomic architecture of tantalum carbide, paving the way for the rational design and

development of new materials with tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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